molecular formula C4H3N3O B14894385 Imidazooxazole

Imidazooxazole

Cat. No.: B14894385
M. Wt: 109.09 g/mol
InChI Key: NQFKGOQVVYYPJL-UHFFFAOYSA-N
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Description

Imidazooxazole is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazooxazole derivatives often involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the synthesis of nitro-dihydro-imidazooxazole derivatives involves the use of chiral epoxides as key intermediates, followed by sequential reactions such as allylation, selective N-arylation, and Mitsunobu etherification .

Industrial Production Methods: Industrial production of this compound derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like epoxidation, ring-opening, and coupling reactions, which are performed under controlled conditions to avoid the need for protection and deprotection steps .

Chemical Reactions Analysis

Types of Reactions: Imidazooxazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace hydrogen atoms with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens or alkylating agents under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific substituents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of imidazooxazole derivatives varies depending on their specific application. For example, nitro-dihydro-imidazooxazole derivatives inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis, which is essential for the bacterial cell wall . This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacteria.

Comparison with Similar Compounds

    Imidazothiazole: Another heterocyclic compound with a similar fused ring system but containing a sulfur atom instead of an oxygen atom.

    Imidazopyridine: Contains a pyridine ring fused to an imidazole ring.

Uniqueness: Imidazooxazole is unique due to its oxygen-containing oxazole ring, which imparts different chemical properties and biological activities compared to its sulfur-containing or nitrogen-containing counterparts .

Properties

Molecular Formula

C4H3N3O

Molecular Weight

109.09 g/mol

IUPAC Name

2H-imidazo[4,5-d][1,3]oxazole

InChI

InChI=1S/C4H3N3O/c1-5-3-4(6-1)8-2-7-3/h1H,2H2

InChI Key

NQFKGOQVVYYPJL-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C(=NC=N2)O1

Origin of Product

United States

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